2-Methyl-4-(trifluoromethoxy)aniline

Description

The exact mass of the compound 2-Methyl-4-(trifluoromethoxy)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-4-(trifluoromethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(trifluoromethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

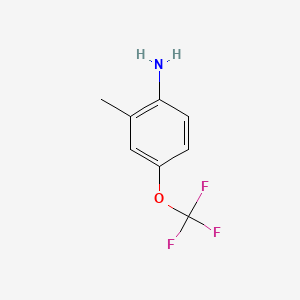

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-4-6(2-3-7(5)12)13-8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDBMILLZRYZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379582 | |

| Record name | 2-methyl-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86256-59-9 | |

| Record name | 2-methyl-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(trifluoromethoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Building Block

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(trifluoromethoxy)aniline

2-Methyl-4-(trifluoromethoxy)aniline, identified by CAS number 86256-59-9, is a critical fluorinated aromatic amine that serves as a high-value intermediate in the synthesis of complex molecules.[1] Its utility is primarily concentrated in the pharmaceutical and agrochemical industries, where the precise introduction of fluorine-containing moieties is a well-established strategy for modulating the biological activity, metabolic stability, and pharmacokinetic profile of a parent compound.[1][2]

The molecular architecture of this compound is noteworthy for two key features. The trifluoromethoxy (-OCF3) group, one of the most lipophilic substituents known, significantly enhances metabolic stability by blocking potential sites of oxidative metabolism and improves membrane permeability.[3][4] Unlike the electron-donating methoxy group, the -OCF3 group is strongly electron-withdrawing due to the high electronegativity of fluorine, which profoundly alters the electronic character of the aniline ring.[4] The methyl group at the ortho-position provides steric bulk and electronic influence, offering a handle to fine-tune molecular interactions and reactivity. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the prevalent and advanced synthetic pathways to this essential building block, focusing on the underlying chemical principles and practical experimental considerations.

Part 1: Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic analysis of 2-Methyl-4-(trifluoromethoxy)aniline reveals two primary strategic disconnections. The choice between these strategies typically depends on the commercial availability of starting materials, scalability, and the specific technical capabilities of the laboratory.

-

Functional Group Interconversion (FGI) on a Pre-formed Arene: This is the most common approach, wherein the carbon skeleton containing the methyl and trifluoromethoxy groups is already assembled. The synthesis then focuses on installing or converting a functional group into the required amine. This strategy hinges on the availability of substituted trifluoromethoxybenzene derivatives.

-

Construction of the Trifluoromethoxy Group: This advanced strategy is employed when the required trifluoromethoxylated precursors are inaccessible. The synthesis begins with a more common precursor, such as a substituted phenol or toluidine, and involves the challenging installation of the -OCF3 moiety as a key step.

The following diagram illustrates these divergent strategic approaches.

Caption: Retrosynthetic strategies for 2-Methyl-4-(trifluoromethoxy)aniline.

Part 2: Synthesis via Functional Group Interconversion

This section details the most practical and widely applied methods that rely on modifying a pre-existing trifluoromethoxylated aromatic core.

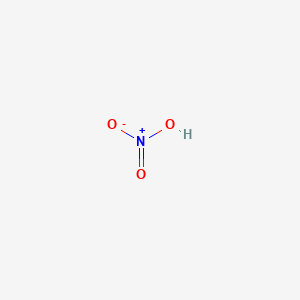

Pathway A: Reduction of a Nitro Precursor – The Workhorse Route

The reduction of an aromatic nitro compound is a robust and fundamental transformation in organic synthesis, making it the most reliable and frequently documented pathway to 2-Methyl-4-(trifluoromethoxy)aniline. The overall process involves the regioselective nitration of a suitable precursor followed by reduction.

The synthesis begins with 1-methyl-3-(trifluoromethoxy)benzene. The key challenge is the regiochemical control during electrophilic nitration. The methyl group is an activating, ortho, para-director, while the trifluoromethoxy group is a deactivating, meta-director (relative to itself). The powerful activating nature of the methyl group dominates, directing the incoming electrophile (NO2+) primarily to the positions ortho and para to it. Steric hindrance from the methyl group disfavors substitution at the 2-position, and the deactivating effect of the -OCF3 group disfavors substitution at the 6-position. Therefore, nitration occurs predominantly at the 4-position, para to the methyl group, yielding the desired intermediate, 2-Methyl-4-(trifluoromethoxy)-1-nitrobenzene.

Caption: General workflow for the nitration-reduction synthesis route.

Step 1: Nitration of 1-Methyl-3-(trifluoromethoxy)benzene

-

Causality: The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO2+), which is necessary to achieve nitration on the moderately deactivated ring. The reaction is performed at low temperatures (0-10 °C) to control the exothermic reaction and minimize the formation of dinitrated byproducts.

-

Protocol:

-

To a stirred solution of concentrated sulfuric acid (H2SO4, 2.5 eq.) cooled to 0 °C in an ice bath, add 1-methyl-3-(trifluoromethoxy)benzene (1.0 eq.) dropwise, maintaining the internal temperature below 10 °C.

-

Add a pre-cooled mixture of concentrated sulfuric acid (1.0 eq.) and fuming nitric acid (HNO3, 1.1 eq.) dropwise to the reaction mixture over 1 hour, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice, which causes the organic product to precipitate or separate.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO3) solution until neutral, then with brine. Dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield crude 2-Methyl-4-(trifluoromethoxy)-1-nitrobenzene. Purification can be achieved by vacuum distillation or column chromatography.

-

Step 2: Reduction of 2-Methyl-4-(trifluoromethoxy)-1-nitrobenzene

-

Causality & Method Selection:

-

Catalytic Hydrogenation: This is the cleanest method, producing water as the only byproduct. Palladium on carbon (Pd/C) is a highly efficient catalyst. The reaction is run under a positive pressure of hydrogen gas. This method is preferred for its high yield and purity but requires specialized pressure-resistant equipment.

-

Metal-Acid Reduction: A classical and highly effective alternative is the use of a metal, such as iron (Fe) or tin (Sn), in the presence of an acid like hydrochloric acid (HCl).[5] Iron is often preferred due to its low cost and environmental friendliness. The reaction proceeds via a series of single-electron transfers from the metal to the nitro group.

-

-

Protocol (Fe/HCl Reduction):

-

Create a suspension of iron powder (3.0-5.0 eq.) and ammonium chloride (NH4Cl, 0.5 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Heat the suspension to reflux (approx. 80-90 °C).

-

Add a solution of 2-Methyl-4-(trifluoromethoxy)-1-nitrobenzene (1.0 eq.) in ethanol dropwise to the refluxing mixture.

-

Maintain the reflux for 3-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Add water and ethyl acetate to the residue. Basify the aqueous layer with a saturated solution of sodium carbonate (Na2CO3) to a pH > 8.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to afford 2-Methyl-4-(trifluoromethoxy)aniline. The product is often a colorless to pale yellow liquid of high purity.[1]

-

| Step | Reagents & Conditions | Typical Yield | Key Considerations |

| Nitration | HNO3, H2SO4, 0-10 °C | 85-95% | Strict temperature control is crucial to prevent over-nitration. |

| Reduction | Fe/HCl or H2, Pd/C | 90-99% | Catalytic hydrogenation is cleaner but requires pressure equipment. |

Part 3: Advanced Synthesis via OCF3 Group Formation

Pathway B: Trifluoromethoxylation of a Protected Aminophenol

This route begins with 4-amino-3-methylphenol. The presence of both a nucleophilic amine and a phenolic hydroxyl group necessitates a protection strategy to ensure selective reaction at the desired site.

The amine is significantly more nucleophilic than the phenol and would react with many trifluoromethoxylating agents. Therefore, the amine must first be protected, typically as an amide (e.g., acetyl) or carbamate (e.g., Boc). The resulting N-protected aminophenol is then subjected to O-trifluoromethylation. This step is the crux of the synthesis and often requires specialized, modern reagents. Finally, the protecting group is removed to unveil the target aniline.

Caption: Workflow for synthesis via OCF3 group construction.

-

Causality & Reagent Choice: Direct O-trifluoromethylation is challenging because the trifluoromethoxide anion is unstable. Modern methods have overcome this by generating a reactive trifluoromethyl electrophile or radical.

-

Silver-Mediated Protocol (Qing/Ritter): This approach uses a stable CF3 source like trimethyl(trifluoromethyl)silane (TMSCF3) in combination with a silver salt (e.g., AgF) and an oxidant (e.g., Selectfluor®).[3] The silver mediates the transfer of the CF3 group. This method has a broad substrate scope but can be expensive due to the stoichiometry of the silver reagent.

-

Hypervalent Iodine Reagents (Togni): Reagents such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II) can directly trifluoromethylate phenols, often under metal-free conditions.[6] These reactions can proceed via radical mechanisms and offer an alternative to metal-mediated pathways.

-

-

Protection: React 4-amino-3-methylphenol with acetic anhydride in pyridine to form N-(4-hydroxy-2-methylphenyl)acetamide.

-

O-Trifluoromethoxylation: Dissolve the protected phenol in a suitable solvent (e.g., MeNO2). Add Togni's Reagent II (1.5-2.0 eq.) and heat the reaction mixture.[6] The precise conditions (temperature, additives) are highly substrate-dependent and require optimization.

-

Work-up & Purification: After completion, the reaction is quenched, extracted, and the intermediate N-acetyl-2-methyl-4-(trifluoromethoxy)aniline is purified by column chromatography.

-

Deprotection: Hydrolyze the acetyl group by heating the intermediate in aqueous HCl or NaOH solution to yield the final product, 2-Methyl-4-(trifluoromethoxy)aniline.

This pathway, while more complex and costly, provides a powerful solution when other routes are unfeasible and showcases the cutting edge of synthetic fluorine chemistry.

Conclusion

The synthesis of 2-Methyl-4-(trifluoromethoxy)aniline can be approached through several distinct strategies, each with its own merits and challenges.

-

The nitration and subsequent reduction pathway (Pathway A) stands out as the most robust, scalable, and economically viable method, making it the preferred choice for both laboratory and industrial production, provided the starting material, 1-methyl-3-(trifluoromethoxy)benzene, is accessible.

-

Alternative FGI routes, such as the amination of an aromatic halide , leverage modern catalysis to offer flexibility, though they may involve more expensive catalysts and ligands.

-

The construction of the -OCF3 group on a phenol precursor (Pathway B) represents a more advanced and technically demanding approach. While it requires careful execution and specialized reagents, it provides a crucial alternative when key trifluoromethoxylated intermediates are unavailable.

The selection of the optimal synthetic route will ultimately be guided by a careful consideration of starting material availability, project budget, required scale, and the synthetic chemist's expertise in handling modern fluorination techniques.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth.

- Guidechem. How is 4-(Trifluoromethoxy)aniline synthesized? - FAQ.

- Lee, K. N., Lee, J. W., & Ngai, M. Y. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Synlett, 26(20), 2853-2858.

- Hartwig, J. F., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Journal of Organic Chemistry, 84(15), 9623–9634. (Referenced in MDPI article).

- Yagupolskii, L. M. (1955). Zh. Obshch. Khim., 25, 1534.

- Togni, A., et al. (2009). Direct O-Trifluoromethylation of Alcohols with a Hypervalent Iodine Reagent. Angewandte Chemie International Edition, 48(5), 974-978. (Referenced in Chemical Review and Letters article).

- MDPI. Advances in the Development of Trifluoromethoxylation Reagents.

- Lian, Y., & Hartwig, J. F. (2019). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Organic Letters, 21(18), 7342–7346.

- ChemicalBook. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics.

- Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synlett, 23(20), 3595-3597.

- Benchchem. Trifluoromethyl toluidine | 54396-44-0.

- Chemical Review and Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols.

- Ngai, M. Y., & Togni, A. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. CHIMIA International Journal for Chemistry, 72(9), 594-599.

- PubMed Central. Comprehensive Study and Development of a Metal-Free and Mild Nucleophilic Trifluoromethoxylation.

Sources

physicochemical properties of 2-Methyl-4-(trifluoromethoxy)aniline

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(trifluoromethoxy)aniline

Introduction

2-Methyl-4-(trifluoromethoxy)aniline, identified by CAS number 86256-59-9, is a fluorinated aromatic amine that serves as a pivotal intermediate in the synthesis of complex molecules.[1] Its structure, which combines a reactive aniline moiety with a methyl group and a powerful electron-withdrawing trifluoromethoxy group, imparts a unique set of properties that are highly valuable in the fields of pharmaceutical and agrochemical research.[1][2] The incorporation of fluorine, and specifically the trifluoromethoxy (-OCF₃) group, is a well-established strategy in drug design to modulate key molecular attributes such as metabolic stability, lipophilicity, and binding affinity.[2]

This guide provides a comprehensive examination of the core . As Senior Application Scientists, our objective is not merely to list data but to provide a deeper understanding of the causality behind these properties and to equip researchers, chemists, and drug development professionals with the technical insights required for its effective application in research and development. We will explore its molecular identity, spectroscopic signature, physical characteristics, and the experimental methodologies used for their validation, all grounded in authoritative sources.

Core Molecular and Physical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. These parameters govern its behavior in reactions, its purification, and its handling.

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-4-(trifluoromethoxy)aniline | [3] |

| CAS Number | 86256-59-9 | [1] |

| Molecular Formula | C₈H₈F₃NO | [1] |

| Molecular Weight | 191.15 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | [1][3] |

| Purity (Typical) | ≥97.0% | [3] |

| Refractive Index (@ 20°C) | 1.4660 - 1.4710 | [3] |

The Role of the Trifluoromethoxy Group: Electronic and Structural Implications

The trifluoromethoxy (-OCF₃) group is the dominant functional group influencing the electronic character of 2-Methyl-4-(trifluoromethoxy)aniline. Unlike the related trifluoromethyl (-CF₃) group, the oxygen atom provides a slight resonance-donating effect, but this is overwhelmingly negated by the intense inductive electron-withdrawing effect of the three fluorine atoms. This makes the -OCF₃ group a potent deactivator of the aromatic ring towards electrophilic substitution, while also significantly lowering the basicity (and thus the pKa) of the aniline's amino group.[1] The methyl group, in contrast, is a weak activating group. This electronic interplay is critical for directing reactivity in synthetic applications.

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are non-negotiable in scientific research. A combination of spectroscopic and chromatographic techniques is employed to fully characterize 2-Methyl-4-(trifluoromethoxy)aniline.

Expected Spectroscopic Signatures:

-

¹H NMR: The spectrum would feature distinct signals for the aromatic protons (with complex splitting patterns due to their positions), a singlet for the methyl (-CH₃) protons, and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: Signals corresponding to the eight unique carbon atoms would be visible, with the carbon attached to the -OCF₃ group showing a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A sharp singlet is expected, as all three fluorine atoms in the trifluoromethoxy group are chemically equivalent.

-

Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching for the amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C ring stretching (around 1500-1600 cm⁻¹), and strong C-F and C-O stretching bands (typically in the 1000-1300 cm⁻¹ region).

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of 191.15 g/mol and to study fragmentation patterns for further structural elucidation.

Experimental Methodologies: A Practical Approach

The following protocols outline standard, self-validating workflows for the characterization of a liquid chemical intermediate like 2-Methyl-4-(trifluoromethoxy)aniline.

Protocol 1: Purity Assessment by Gas Chromatography (GC)

-

Causality: Gas chromatography is the method of choice due to the compound's volatility and thermal stability. It effectively separates the main component from residual solvents or synthesis byproducts, allowing for precise quantification of purity.

-

Methodology:

-

Instrument: Agilent GC system (or equivalent) with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

-

Sample Preparation: Prepare a ~1 mg/mL solution of the aniline in a high-purity solvent like Dichloromethane or Ethyl Acetate.

-

Injection: Inject 1 µL of the sample with a split ratio of 50:1.

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 15°C/minute.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Protocol 2: Determination of Refractive Index

-

Causality: The refractive index is a fundamental physical constant for a pure liquid. It is highly sensitive to impurities and serves as a rapid, non-destructive method for identity confirmation and quality control.

-

Methodology:

-

Instrument: An Abbe refractometer with temperature control.

-

Calibration: Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Measurement:

-

Ensure the prism surface is clean and dry.

-

Apply 1-2 drops of 2-Methyl-4-(trifluoromethoxy)aniline directly onto the prism.

-

Close the prism and allow the sample to thermally equilibrate to 20.0 ± 0.1°C.

-

Adjust the optics until the dividing line is sharp and centered in the crosshairs.

-

-

Reading: Record the refractive index value. A reading within the specified range (e.g., 1.4660-1.4710) confirms the material's identity.[3]

-

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. 2-Methyl-4-(trifluoromethoxy)aniline is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification: [4][5]

| Hazard Class | Statement |

| Acute Toxicity, Dermal | Category 3 (H311: Toxic in contact with skin) |

| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) |

| Acute Toxicity, Inhalation | Category 4 (H332: Harmful if inhaled) |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) |

| Serious Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) |

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[6][7] Personal Protective Equipment (PPE) is mandatory, including nitrile gloves, a lab coat, and chemical safety goggles.[4][7] Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Methyl-4-(trifluoromethoxy)aniline is a specialized chemical intermediate whose value is defined by its precise physicochemical properties. The strong electronic influence of the trifluoromethoxy group dictates its reactivity and makes it a sought-after building block for creating novel molecules with enhanced biological or material properties.[2] A rigorous approach to its characterization, employing a suite of analytical techniques from chromatography to spectroscopy, is essential for ensuring the reliability and reproducibility of the research and development it enables. The protocols and data presented in this guide serve as a technical foundation for scientists to confidently and safely integrate this compound into their synthetic workflows.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoW7iTdVrmOVUFKL2G-TU0VVoKYYBOAC0IoKXAF0zSwZ86biSYk6iaGdexbZ1L-cuik4zp0qaQ76JZ7V7ALxH2nZ8pLdijiIi_b0Bt6uTC4CG4nX98Fqk2yLqnMnQuDpiiMrxnSOlJGr6mBP0m5vkJDClQYCqYJhSP3V7uLGtfAGLXGYXCZgnvstmjamXb0TN0w96Ph0M_vAYZ8KDH2puSvl8142YDgSZ8yx_3h6fRWHJBPOTVgbMwQ3u0GFSvMy5qdf3LVgltahX8GQ==]

- Chem-Impex. 2-(Trifluoromethoxy)aniline. [URL: https://www.chemimpex.com/products/2-trifluoromethoxy-aniline]

- Fisher Scientific. SAFETY DATA SHEET: 2-Methyl-4-(trifluoromethoxy)aniline. [URL: https://www.fishersci.com/sdsitems.do?partNumber=B23706&productDescription=2-METHYL-4-TRIFLUOROMETHOXYANILIN+97%2B+5G&vendorId=VN00033897&countryCode=US&language=en]

- Thermo Scientific Chemicals. 2-Methyl-4-(trifluoromethoxy)aniline, 97+%. [URL: https://www.thermofisher.

- Angene Chemical. 2-Methyl-4-(trifluoromethyl)aniline Safety Data Sheet. [URL: https://www.angene.com/MSDS/67169-22-6.pdf]

- Fisher Scientific. SAFETY DATA SHEET: 2-Methyl-4-(trifluoromethyl)aniline. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC445550010&productDescription=2-Methyl-4-trifluoromethyl+aniline%2C+97%2B%25+1GR&vendorId=VN00032119&countryCode=US&language=en]

- Ningbo Follow-chem. 2-Methyl-4-(trifluoromethoxy)aniline: A Crucial Intermediate. [URL: https://www.follow-chem.

- Fisher Scientific. 2-Methyl-4-(trifluoromethoxy)aniline, 97+%, Thermo Scientific Chemicals. [URL: https://www.fishersci.com/store/products/2-methyl-4-trifluoromethoxy-aniline-97-thermo-scientific-chemicals/B2370606]

- ACS Publications. A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02581]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Methyl-4-(trifluoromethoxy)aniline, 97+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. fishersci.nl [fishersci.nl]

- 5. 2-Methyl-4-(trifluoromethoxy)aniline, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

A Guide to the Structural Elucidation of 2-Methyl-4-(trifluoromethoxy)aniline: A Multi-faceted Spectroscopic Approach

Introduction

In the landscape of pharmaceutical and materials science, the precise characterization of molecular architecture is paramount. 2-Methyl-4-(trifluoromethoxy)aniline, a substituted aromatic amine, presents a compelling case for a systematic and multi-technique approach to structural elucidation. Its unique combination of a methyl group, an amino group, and a trifluoromethoxy group on a benzene ring offers a rich tapestry of spectroscopic signals. This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies employed to unequivocally determine the structure of this compound. We will delve into the rationale behind the application of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to piece together the molecular puzzle.

Molecular Overview and Initial Assessment

The target molecule, 2-Methyl-4-(trifluoromethoxy)aniline, has the molecular formula C₈H₈F₃NO.[1] This seemingly simple formula belies a specific arrangement of atoms that dictates its chemical and physical properties. The elucidation process begins with a series of spectroscopic experiments designed to probe different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[2] For 2-Methyl-4-(trifluoromethoxy)aniline, a suite of 1D and 2D NMR experiments is essential for a complete structural assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides the initial and most direct insight into the proton framework of the molecule. Based on the known effects of substituents on the chemical shifts of aromatic protons, we can predict the appearance of the spectrum for 2-Methyl-4-(trifluoromethoxy)aniline.[1][3]

Expected ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | d | 1H | Ar-H |

| ~6.7-6.9 | dd | 1H | Ar-H |

| ~6.6-6.8 | d | 1H | Ar-H |

| ~3.6 | br s | 2H | -NH₂ |

| ~2.2 | s | 3H | -CH₃ |

The aromatic protons are expected to appear in the range of δ 6.6-7.0 ppm, shifted upfield due to the electron-donating effects of the amino and methyl groups. The splitting patterns (doublet and doublet of doublets) will be crucial in determining the substitution pattern on the aromatic ring. The broad singlet for the amino protons is a characteristic feature, and its chemical shift can be influenced by solvent and concentration. The methyl protons will appear as a sharp singlet.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic environment. The trifluoromethoxy group has a significant impact on the chemical shifts of the aromatic carbons.[4][5]

Expected ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C-O |

| ~140-145 | C-N |

| ~125-130 | C-CH₃ |

| ~120.4 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |

| ~115-125 | Ar-CH |

| ~110-120 | Ar-CH |

| ~105-115 | Ar-CH |

| ~15-20 | -CH₃ |

The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The other aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.

¹⁹F NMR Spectroscopy: A Window into the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that is invaluable for the characterization of fluorinated compounds. The chemical shift of the trifluoromethoxy group provides a unique signature.[6][7]

Expected ¹⁹F NMR Data (470 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -58 to -60 | s | -OCF₃ |

The trifluoromethoxy group is expected to show a singlet in the ¹⁹F NMR spectrum, with a chemical shift that is characteristic of this functional group attached to an aromatic ring.[7][8]

2D NMR Spectroscopy: Unraveling the Connectivity

To definitively establish the connectivity of the atoms, a series of 2D NMR experiments are employed.[9][10]

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of spin systems within the molecule. For 2-Methyl-4-(trifluoromethoxy)aniline, COSY will confirm the connectivity of the aromatic protons.[11][12][13]

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.[14][15]

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methyl protons to the aromatic ring carbons will confirm the position of the methyl group.[14][15]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing valuable information about the stereochemistry and conformation of the molecule. In this case, NOESY can confirm the ortho relationship between the methyl group and one of the aromatic protons.[16][17]

Below is a conceptual workflow for the NMR-based structure elucidation:

Caption: NMR-based workflow for structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule.[18][19] The IR spectrum of 2-Methyl-4-(trifluoromethoxy)aniline will exhibit characteristic absorption bands corresponding to the N-H, C-H, C-N, C-O, and C-F bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3100-3000 | Aromatic C-H stretch | Aromatic Ring |

| 2950-2850 | Aliphatic C-H stretch | -CH₃ |

| 1620-1580 | N-H bend | Primary Amine |

| 1500-1400 | C=C stretch | Aromatic Ring |

| 1335-1250 | C-N stretch | Aromatic Amine |

| 1250-1000 | C-O-C stretch & C-F stretch | Trifluoromethoxy Ether |

The presence of two distinct N-H stretching bands is a clear indication of a primary amine.[20] The strong absorptions in the 1250-1000 cm⁻¹ region are characteristic of the C-O and C-F stretching vibrations of the trifluoromethoxy group.[21]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.[22][23]

Expected Mass Spectrometry Data (Electron Ionization):

| m/z | Interpretation |

| 191 | Molecular Ion [M]⁺ |

| 176 | [M - CH₃]⁺ |

| 162 | [M - NH]⁺ |

| 122 | [M - OCF₃]⁺ |

| 93 | [C₆H₄NH₂]⁺ |

| 69 | [CF₃]⁺ |

The molecular ion peak at m/z 191 would confirm the molecular weight of the compound. The fragmentation pattern, including the loss of a methyl group, the trifluoromethoxy group, and the formation of characteristic aniline fragments, would further support the proposed structure.[24][25]

The following diagram illustrates the logical flow of integrating data from these diverse analytical techniques to arrive at the final structure.

Caption: Integrated approach to structure elucidation.

Conclusion

The structural elucidation of 2-Methyl-4-(trifluoromethoxy)aniline is a testament to the power of a synergistic analytical approach. By integrating the detailed connectivity and spatial information from a suite of NMR experiments with the functional group identification from IR spectroscopy and the molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous structural assignment can be achieved. This guide has outlined the theoretical underpinnings and practical application of these techniques, providing a robust framework for researchers and scientists in the field of chemical analysis and drug development.

References

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Cookson, D. J., & Smith, B. E. (n.d.). One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. Energy & Fuels. Retrieved January 12, 2026, from [Link]

-

1 H chemical shifts of benzene, substituted benzenes, aniline and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). CDN. Retrieved January 12, 2026, from [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Dove Medical Press. Retrieved January 12, 2026, from [Link]

-

Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Trifluoromethoxy-benzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved January 12, 2026, from [Link]

-

24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved January 12, 2026, from [Link]

-

14: COSY. (2024, November 12). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). Retrieved January 12, 2026, from [Link]

-

NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2016, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]

-

7.6: Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti. (2016, September 21). YouTube. Retrieved January 12, 2026, from [Link]

-

NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 12, 2026, from [Link]

-

Mass spectral fragmentation of aniline-1-carbon-13. (n.d.). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]

-

Mass spectra of aniline with different ionization methods. (a)... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Supporting information. (n.d.). SciEngine. Retrieved January 12, 2026, from [Link]

-

2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved January 12, 2026, from [Link]

-

THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. (n.d.). Canadian Science Publishing. Retrieved January 12, 2026, from [Link]

-

COSY. (n.d.). Retrieved January 12, 2026, from [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). Retrieved January 12, 2026, from [Link]

-

Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]

-

Unimolecular dissociation of aniline molecular ion. (n.d.). International Journal of Mass Spectrometry. Retrieved January 12, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental). (n.d.). HMDB. Retrieved January 12, 2026, from [Link]

-

2D COSY spectrum of ethylbenzene. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

5.4: NOESY Spectra. (2025, October 12). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved January 12, 2026, from [Link]

-

Substituent Effects on Benzene Rings. (2018, March 15). ChemistryViews. Retrieved January 12, 2026, from [Link]

-

2D-COSY NMR spectrum | How to read COSY Spectrum?. (2022, March 3). YouTube. Retrieved January 12, 2026, from [Link]

-

NMR Spectroscopy of Benzene Derivatives. (n.d.). Moodle. Retrieved January 12, 2026, from [Link]

-

1 H-13 C HSQC and HMBC (right hand) 2D NMR spectra of Fraction 1. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. (Trifluoromethoxy)benzene(456-55-3) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. spectrabase.com [spectrabase.com]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. COSY [chem.ch.huji.ac.il]

- 13. m.youtube.com [m.youtube.com]

- 14. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 15. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. youtube.com [youtube.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

spectroscopic data for 2-Methyl-4-(trifluoromethoxy)aniline

An In-depth Technical Guide to the Spectroscopic Data for 2-Methyl-4-(trifluoromethoxy)aniline

Authored by a Senior Application Scientist

Introduction: The Analytical Imperative for a Key Synthetic Building Block

In the landscape of pharmaceutical and agrochemical development, the precise characterization of synthetic intermediates is not merely a procedural step but the bedrock of innovation and quality control. 2-Methyl-4-(trifluoromethoxy)aniline, a fluorinated aromatic amine (CAS 86256-59-9), represents a critical building block whose unique electronic properties are leveraged in the synthesis of complex target molecules.[1] The presence of three distinct functional groups—an activating methyl group, an activating amino group, and a deactivating, lipophilic trifluoromethoxy group—creates a nuanced electronic environment that dictates its reactivity and, consequently, its utility.[1][2]

This guide provides a comprehensive analysis of the core . As direct experimental spectra are not always readily available in public repositories, this document synthesizes predictive data based on established principles of spectroscopy and empirical data from structurally analogous compounds. This approach mirrors the real-world challenges faced by researchers and offers a robust framework for the structural elucidation and quality assessment of this vital intermediate.

Molecular Structure and Spectroscopic Overview

The strategic placement of substituents on the aniline ring is key to understanding its spectral signature. The amino (-NH₂) and methyl (-CH₃) groups are ortho/para-directing and electron-donating, enriching the aromatic ring with electron density. Conversely, the trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing and meta-directing. This electronic push-pull system governs the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Caption: Molecular structure of 2-Methyl-4-(trifluoromethoxy)aniline.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Causality: The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For 2-Methyl-4-(trifluoromethoxy)aniline, we anticipate five distinct signals: three for the aromatic protons, one for the amine protons, and one for the methyl protons. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for non-polar to moderately polar analytes, minimizing solvent interference.[3] The electron-donating -NH₂ and -CH₃ groups will shield adjacent protons, shifting them upfield, while the electron-withdrawing -OCF₃ group will have a deshielding effect.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Integration | Rationale |

|---|---|---|---|---|

| ~6.95 | d, J ≈ 2.5 Hz | H-3 | 1H | Ortho to -CH₃, meta to -OCF₃. Appears as a doublet due to coupling with H-5. |

| ~6.85 | dd, J ≈ 8.5, 2.5 Hz | H-5 | 1H | Ortho to -OCF₃, meta to -CH₃ and -NH₂. Split by H-6 and H-3. |

| ~6.65 | d, J ≈ 8.5 Hz | H-6 | 1H | Ortho to -NH₂, meta to -OCF₃. Appears as a doublet due to coupling with H-5. |

| ~3.60 | br s | -NH₂ | 2H | Chemical shift is variable and depends on concentration and solvent. Broad due to quadrupolar relaxation and exchange.[4] |

| ~2.15 | s | -CH₃ | 3H | Aliphatic protons on a methyl group attached to an aromatic ring. Appears as a singlet. |

Interpretation: The aromatic region is predicted to display a complex ABC spin system.

-

H-6: Located ortho to the strongly donating amino group, it is expected to be the most shielded (furthest upfield) of the aromatic protons.

-

H-3 and H-5: These protons are influenced by multiple substituents, resulting in intermediate chemical shifts. The splitting patterns (doublet and doublet of doublets) are crucial for unambiguous assignment.

-

-NH₂ Protons: The broad singlet is characteristic of amine protons and its integration value of 2H confirms its identity.[4]

-

-CH₃ Protons: The singlet at ~2.15 ppm is a classic indicator of a methyl group attached to a benzene ring.

Caption: Predicted ¹H NMR coupling relationships.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Causality: A proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. This technique is exceptionally powerful for confirming the carbon skeleton of a molecule.[5] The chemical shifts are highly sensitive to the electronic environment. The carbon attached to the -OCF₃ group will exhibit a quartet splitting pattern due to coupling with the three fluorine atoms (JC-F), a definitive signature for this group.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~144.0 | C-1 | Attached to the electron-donating -NH₂ group. |

| ~142.5 | C-4 | Attached to the electron-withdrawing -OCF₃ group. |

| ~128.0 | C-2 | Attached to the methyl group. |

| ~122.0 | C-6 | Shielded by ortho -NH₂ group. |

| ~121.0 (q, J ≈ 257 Hz) | -OCF₃ | Carbon of the trifluoromethoxy group, split into a quartet by three fluorine atoms.[6] |

| ~120.5 | C-5 | Influenced by ortho -OCF₃ group. |

| ~118.0 | C-3 | Influenced by ortho -CH₃ and para -NH₂ groups. |

| ~17.5 | -CH₃ | Typical shift for an aliphatic methyl carbon attached to an aromatic ring. |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For routine analysis, Electron Ionization (EI) is often employed, which generates a molecular ion (M⁺˙) and a series of characteristic fragment ions. The molecular formula C₈H₈F₃NO gives a monoisotopic mass of approximately 191.056 Da.[7] The fragmentation pattern is dictated by the stability of the resulting ions, with cleavage often occurring at bonds adjacent to functional groups.

Predicted Mass Spectrometry Data (EI)

| m/z (Predicted) | Ion | Rationale |

|---|---|---|

| 191 | [M]⁺˙ | Molecular ion. |

| 176 | [M - CH₃]⁺ | Loss of the methyl group. |

| 122 | [M - CF₃]⁺ | Cleavage of the C-O bond with loss of the trifluoromethyl radical. |

| 107 | [M - OCF₃]⁺ | Loss of the trifluoromethoxy radical. |

| 94 | [C₆H₆N]⁺ | Further fragmentation of the aniline core. |

Sources

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. pure.mpg.de [pure.mpg.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. rsc.org [rsc.org]

- 7. 2-Methyl-4-(trifluoromethoxy)aniline | C8H8F3NO | CID 2775546 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Methyl-4-(trifluoromethoxy)aniline (CAS: 86256-59-9) for Advanced R&D Applications

Executive Summary

2-Methyl-4-(trifluoromethoxy)aniline is a fluorinated aromatic amine that has emerged as a critical building block in advanced chemical synthesis.[1] Identified by its CAS number 86256-59-9, this compound's unique molecular architecture, featuring both a methyl group and a potent trifluoromethoxy group on an aniline scaffold, imparts valuable physicochemical properties that are highly sought after in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3] The trifluoromethoxy (-OCF₃) group, in particular, significantly modulates the electronic properties of the molecule, offering a powerful tool for fine-tuning the characteristics of target compounds such as metabolic stability, lipophilicity, and binding affinity.[1][2]

This guide provides an in-depth analysis of 2-Methyl-4-(trifluoromethoxy)aniline, covering its fundamental properties, electronic characteristics, synthesis methodologies, and key applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their R&D programs.

Physicochemical Properties and Specifications

The fundamental identity and characteristics of 2-Methyl-4-(trifluoromethoxy)aniline are summarized below. These specifications are critical for reaction planning, safety protocols, and quality control.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-methyl-4-(trifluoromethoxy)aniline | [4][5] |

| CAS Number | 86256-59-9 | [1][4][5] |

| Molecular Formula | C₈H₈F₃NO | [1][4][5][6] |

| Molecular Weight | 191.15 g/mol | [1][6][7] |

| Appearance | Colorless to pale yellow/orange clear liquid | [1][4] |

| Purity (Typical) | ≥97.0% to ≥99.0% | [1][4][5] |

| Refractive Index | 1.4660 - 1.4710 (@ 20°C) | [4] |

| InChI Key | IIDBMILLZRYZCH-UHFFFAOYSA-N | [4][5] |

| SMILES | CC1=C(N)C=CC(=C1)OC(F)(F)F | [4][5] |

Molecular Structure and Reactivity Insights

The synthetic utility of 2-Methyl-4-(trifluoromethoxy)aniline stems directly from the interplay of its functional groups. The trifluoromethoxy group at the 4-position is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution while influencing the regioselectivity of reactions.[1] This electronic pull also decreases the basicity of the aniline nitrogen, a crucial consideration for reactions involving the amino group, such as amide bond formation or diazotization. The methyl group at the 2-position provides steric hindrance and electronic donation, further directing the outcome of substitution reactions.

Caption: Electronic influences on the 2-Methyl-4-(trifluoromethoxy)aniline scaffold.

Synthesis Pathways and Methodologies

The synthesis of fluorinated anilines often involves multi-step processes that require precise control over reaction conditions.[1] A common industrial approach involves the functionalization of a suitable benzene derivative through nitration, followed by reduction to form the aniline.

Example Synthesis Protocol: Two-Step Nitration and Reduction

This protocol is based on established chemical transformations for producing substituted anilines.[8] It provides a reliable pathway from a commercially available starting material.

Step 1: Nitration of 1,2-dichloro-4-trifluoromethoxy-benzene

-

Reactor Setup: Charge a suitable glass-lined reactor with 1,2-dichloro-4-trifluoromethoxy-benzene.

-

Cooling: Cool the reactor to a temperature between -20°C and +10°C.

-

Nitrating Agent Addition: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature to control the exothermic reaction.

-

Reaction: Allow the reaction to proceed for several hours until analysis (e.g., GC-MS) shows complete consumption of the starting material. The primary products will be 1,2-dichloro-5-nitro-4-trifluoromethoxy-benzene and its isomer.

-

Workup: Quench the reaction mixture by carefully adding it to ice water. Extract the organic products with a suitable solvent (e.g., dichloromethane), wash, and dry.

-

Purification: Remove the solvent under reduced pressure. The resulting nitroaromatic intermediate is often suitable for the next step without further purification.

Step 2: Catalytic Hydrogenation (Reduction)

-

Reactor Setup: Charge a high-pressure autoclave with the nitroaromatic intermediate from Step 1, a suitable solvent (e.g., ethanol or ethyl acetate), and a hydrogenation catalyst (e.g., Palladium on Carbon, Pd/C).

-

Hydrogenation: Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas. Heat the mixture (typically between 25°C and 100°C) and agitate.

-

Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.

-

Workup: Cool the reactor, vent, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure. The crude 2-Methyl-4-(trifluoromethoxy)aniline can then be purified by vacuum distillation to achieve high purity.

Caption: General two-step workflow for the synthesis of the target aniline.

Core Applications in Research and Development

The incorporation of the trifluoromethoxy group is a validated strategy in medicinal and agricultural chemistry to enhance compound performance.

-

Pharmaceutical Drug Development: This aniline is a key intermediate for synthesizing Active Pharmaceutical Ingredients (APIs).[2] The -OCF₃ group can improve a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. It also increases lipophilicity, which can enhance cell membrane permeability and bioavailability.[2][3]

-

Agrochemical Innovation: In agrochemicals, the compound serves as a building block for modern herbicides and insecticides.[1][2][3] The fluorine content can lead to higher efficacy, better target specificity, and improved environmental persistence profiles compared to non-fluorinated analogues.

-

Advanced Materials Science: The unique electronic properties conferred by the -OCF₃ group make this molecule a valuable component in the synthesis of specialty polymers and coatings, where enhanced thermal stability and chemical resistance are required.[3][9]

Safety, Handling, and Storage Protocol

2-Methyl-4-(trifluoromethoxy)aniline is a hazardous chemical and must be handled with appropriate precautions.[6]

Hazard Identification

| Hazard Class | GHS Classification | Source(s) |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [6][10] |

| Acute Toxicity, Dermal | Category 3 (Toxic in contact with skin) | [6] |

| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) | [6][10] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [6][10] |

| Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [6][10] |

| Transport | UN 2810, Hazard Class 6.1, Packing Group III | [5] |

Recommended Handling Protocol

-

Engineering Controls: Always handle this substance in a certified chemical fume hood to avoid inhalation of vapors.[10][11] Ensure an eyewash station and safety shower are immediately accessible.[10]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors or mist.[11] After handling, wash hands and any exposed skin thoroughly.[10]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, sealed container for disposal.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][10] Keep the container tightly closed and store locked up.[6][10][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] Do not release into the environment.[6]

Conclusion

2-Methyl-4-(trifluoromethoxy)aniline is more than a simple chemical intermediate; it is an enabling tool for innovation. Its well-defined physicochemical properties, combined with the powerful electronic influence of the trifluoromethoxy group, provide chemists with a versatile platform for the rational design of new molecules. From life-saving pharmaceuticals to advanced crop protection agents, the applications of this compound are extensive and growing. Adherence to rigorous synthesis and safety protocols is paramount to successfully and safely harnessing its full potential in the laboratory and beyond.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth.

- Thermo Scientific Chemicals. 2-Methyl-4-(trifluoromethoxy)aniline, 97+%.

- Fisher Scientific. 2-Methyl-4-(trifluoromethoxy)aniline, 97+%.

- PubChem. 2-Methoxy-4-(trifluoromethyl)aniline.

- Fisher Scientific. SAFETY DATA SHEET - 2-Methyl-4-(trifluoromethyl)aniline.

- Guidechem. 2-METHYL-4-(TRIFLUOROMETHYL)ANILINE (CAS No. 67169-22-6) SDS.

- Fisher Scientific. SAFETY DATA SHEET - 2-Methyl-4-(trifluoromethoxy)aniline.

- Ningbo Inno Pharmchem Co., Ltd. 2-Methyl-4-(trifluoromethoxy)

- ChemicalBook. 2-Methyl-4-(trifluoromethyl)

- Fisher Scientific. SAFETY DATA SHEET - 2-Methyl-4-(trifluoromethoxy)aniline (2024-04-01).

- Chem-Impex. 2-(Trifluoromethoxy)aniline.

- TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)

- Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Methyl-4-(trifluoromethoxy)aniline, 97+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Methyl-4-(trifluoromethoxy)aniline, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. fishersci.nl [fishersci.nl]

- 7. 2-Methoxy-4-(trifluoromethyl)aniline | C8H8F3NO | CID 5161541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]

- 9. tuodaindus.com [tuodaindus.com]

- 10. fishersci.com [fishersci.com]

- 11. Page loading... [wap.guidechem.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

The Strategic Utility of 2-Methyl-4-(trifluoromethoxy)aniline in Modern Drug Discovery and Agrochemical Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Fluorinated Building Blocks

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 2-Methyl-4-(trifluoromethoxy)aniline (CAS No. 86256-59-9), a key building block that leverages the advantageous properties of the -OCF₃ group. As a Senior Application Scientist, this document aims to synthesize technical data with field-proven insights, offering a practical resource for professionals engaged in the synthesis and development of novel chemical entities.

The presence of the trifluoromethoxy group can significantly enhance metabolic stability, membrane permeability, and binding affinity of a drug candidate. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ group acts as a lipophilic hydrogen bond acceptor, offering a distinct electronic profile. 2-Methyl-4-(trifluoromethoxy)aniline presents this valuable functional group on a versatile aniline scaffold, making it a highly sought-after intermediate in the synthesis of complex organic molecules.[1][2]

Physicochemical Properties and Commercial Availability

2-Methyl-4-(trifluoromethoxy)aniline is a colorless to pale yellow liquid with a molecular weight of 191.15 g/mol and a molecular formula of C₈H₈F₃NO.[2] Its unique structure, featuring both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethoxy group on an aniline ring, results in a nuanced reactivity profile that is highly valuable in organic synthesis.[1][2]

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 86256-59-9 | [2] |

| Molecular Formula | C₈H₈F₃NO | [2] |

| Molecular Weight | 191.15 g/mol | [2] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Purity | Typically ≥97% | [3] |

This intermediate is readily available from a variety of commercial suppliers, ensuring a reliable supply chain for research and development as well as large-scale manufacturing.

Table 2: Prominent Commercial Suppliers

| Supplier | Product Number (Example) | Purity |

| Thermo Scientific Chemicals | AAB2370603 | 97+% |

| NINGBO INNO PHARMCHEM CO.,LTD. | N/A | ≥99.0% |

| BLDpharm | BD35155 | 97% |

Synthesis and Manufacturing

While specific industrial syntheses are often proprietary, a plausible and efficient route to 2-Methyl-4-(trifluoromethoxy)aniline can be conceptualized based on established fluorination and amination methodologies. A common approach involves the multi-step conversion of a readily available starting material like p-cresol.

Caption: Plausible synthetic route to 2-Methyl-4-(trifluoromethoxy)aniline.

This proposed pathway leverages standard, scalable organic transformations, making it a viable approach for industrial production. The final reduction of the nitro group is a critical step, often achieved with high efficiency and selectivity using catalytic hydrogenation.

The Role of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy group is often considered a "super-methyl" group due to its similar size, but it imparts vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity are key to its utility in drug design.

-

Metabolic Stability: The -OCF₃ group can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Lipophilicity and Permeability: Increased lipophilicity can enhance a molecule's ability to cross cell membranes, a critical factor for oral bioavailability.

-

Binding Affinity: The unique electronic properties of the -OCF₃ group can lead to stronger and more specific interactions with biological targets.

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethoxy group decreases the basicity of the aniline nitrogen, which can be crucial for optimizing a drug's ionization state at physiological pH.

Applications in Synthesis: Key Reactions and Protocols

2-Methyl-4-(trifluoromethoxy)aniline is a versatile intermediate for a variety of chemical transformations, most notably in the formation of C-N bonds to construct amides and more complex heterocyclic systems.

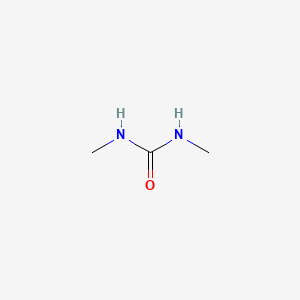

Amide Bond Formation

The formation of an amide bond is one of the most common reactions in pharmaceutical chemistry. The reduced nucleophilicity of 2-Methyl-4-(trifluoromethoxy)aniline due to the electron-withdrawing -OCF₃ group means that standard coupling conditions may require optimization.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

This protocol provides a robust method for the coupling of 2-Methyl-4-(trifluoromethoxy)aniline with a generic carboxylic acid using EDC and HOBt as coupling agents.

-

Reaction Setup: To a stirred solution of the carboxylic acid (1.0 equiv) in an appropriate solvent such as acetonitrile (0.1 M), add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv), Hydroxybenzotriazole (HOBt) (0.1 equiv), and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

-

Addition of Aniline: Add 2-Methyl-4-(trifluoromethoxy)aniline (1.1 equiv) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Caption: Workflow for a typical amide coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of complex aryl amines.[4] 2-Methyl-4-(trifluoromethoxy)aniline can be effectively coupled with aryl halides or triflates using this methodology.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed coupling of 2-Methyl-4-(trifluoromethoxy)aniline with an aryl bromide.

-

Reaction Setup: In a glovebox, combine the aryl bromide (1.0 equiv), 2-Methyl-4-(trifluoromethoxy)aniline (1.2 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv) in a dry Schlenk tube.

-

Solvent Addition: Add anhydrous toluene to the Schlenk tube.

-

Reaction Conditions: Seal the tube and heat the reaction mixture at 80-110 °C. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of 2-Methyl-4-(trifluoromethoxy)aniline.

Table 3: Predicted and Experimental Analytical Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 6.7-7.2 ppm), the amine protons (a broad singlet, chemical shift is solvent dependent), and the methyl protons (a singlet around 2.2 ppm). |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, and a characteristic quartet for the -OCF₃ carbon due to coupling with fluorine. |

| FTIR | Characteristic N-H stretching bands (around 3300-3500 cm⁻¹), C-H stretching, and strong C-F stretching bands (around 1100-1300 cm⁻¹). |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |

A study on the metabolism of the closely related 4-trifluoromethoxyaniline utilized ¹H NMR and HPLC-NMR for the identification of metabolites, highlighting the utility of these techniques in characterizing such molecules.[5]

Safety and Handling

2-Methyl-4-(trifluoromethoxy)aniline is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

-

Hazard Statements: Toxic in contact with skin, harmful if swallowed, and harmful if inhaled. Causes skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

2-Methyl-4-(trifluoromethoxy)aniline is a valuable and versatile building block for the synthesis of novel pharmaceuticals and agrochemicals. Its unique combination of a reactive aniline functionality with the advantageous properties of the trifluoromethoxy group provides chemists with a powerful tool for molecular design. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its effective and safe utilization in research and development. The continued exploration of fluorinated intermediates like this will undoubtedly fuel future innovations in chemical synthesis.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. Available at: [Link]

-

PubChem. 2-Methyl-4-(trifluoromethoxy)aniline. Available at: [Link]

-

M. Tugnait, E. M. Lenz, P. Phillips, et al. (2002). The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 875-885. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Methyl-4-(trifluoromethoxy)aniline, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of the Trifluoromethoxy Group in Aniline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group has emerged as a pivotal substituent in contemporary medicinal chemistry and materials science. When appended to the aniline scaffold, it imparts a unique constellation of physicochemical properties that can profoundly influence molecular behavior, from enhancing metabolic stability and membrane permeability to modulating electronic character and biological activity. This technical guide provides a comprehensive exploration of the multifaceted role of the trifluoromethoxy group in aniline derivatives. We will delve into its fundamental electronic and conformational effects, its impact on crucial drug-like properties such as lipophilicity and basicity, and its strategic application in drug design, supported by experimental protocols and a detailed case study of the FDA-approved drug, Riluzole.

The Trifluoromethoxy Group: A Privileged Functional Moiety

The trifluoromethoxy group is often considered a "super-halogen" or a lipophilic bioisostere of a methoxy group.[1] Its growing prevalence in pharmaceuticals and agrochemicals stems from a unique combination of properties that are highly advantageous for molecular design.[1][2]

Electronic Profile: A Tale of Two Effects

The -OCF₃ group is characterized by a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms.[1] This effect significantly lowers the electron density of the attached aromatic ring. Concurrently, the oxygen atom's lone pairs can participate in a weak electron-donating resonance effect (+M). However, the inductive effect overwhelmingly dominates, rendering the trifluoromethoxy group a net electron-withdrawing substituent. This electronic modulation can drastically alter the reactivity and interaction patterns of the aniline molecule.[1]

Conformational Influence

Unlike the planar methoxy group, the trifluoromethoxy group typically adopts a perpendicular orientation relative to the aromatic ring.[3] This conformational preference arises from a combination of steric hindrance and hyperconjugative interactions between the oxygen lone pairs and the antibonding orbitals of the C-F bonds. This orthogonal arrangement can introduce a significant steric footprint, influencing molecular shape and interactions with biological targets.

Impact on Physicochemical Properties of Aniline Derivatives

The introduction of a trifluoromethoxy group onto an aniline ring brings about predictable and often desirable shifts in its physicochemical properties.

Lipophilicity: Enhancing Membrane Permeability

One of the most significant contributions of the -OCF₃ group is its profound impact on lipophilicity, a critical parameter for drug absorption and distribution. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[2] This substantial increase in lipophilicity can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier.[4]

| Compound | Structure | pKa | LogP |

| Aniline | 4.6 | 0.9 | |

| 2-(Trifluoromethoxy)aniline | ~2.45 (Predicted) | 2.4 (Predicted) | |

| 3-(Trifluoromethoxy)aniline | ~3.5 (Predicted) | 2.1 | |

| 4-(Trifluoromethoxy)aniline | 3.75 (Predicted) | 2.2 |

Table 1: Comparison of the physicochemical properties of aniline and its trifluoromethoxy-substituted isomers. pKa and LogP values are sourced from PubChem and other chemical databases where available; some values are predicted.[5][6][7][8][9]

Basicity (pKa): Modulating Ionization

The strong electron-withdrawing nature of the trifluoromethoxy group significantly reduces the electron density on the aniline nitrogen, thereby decreasing its basicity (lowering the pKa of the conjugate acid).[10] This modulation of pKa can be crucial for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile. As illustrated in Table 1, the position of the -OCF₃ group on the aniline ring influences the extent of this pKa reduction.

Strategic Applications in Drug Discovery and Development

The unique properties conferred by the trifluoromethoxy group make it a valuable tool for addressing common challenges in drug discovery.

Enhancing Metabolic Stability